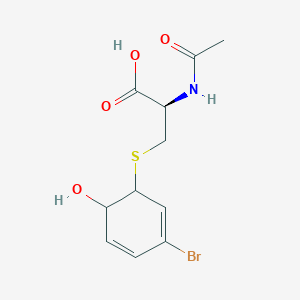
3,4-Premercapturic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Premercapturic acid is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.2 g/mol. It is a derivative of acetylcysteine and is known for its unique structure, which includes a brominated cyclohexadienyl ring.
Métodos De Preparación
The synthesis of 3,4-Premercapturic acid typically involves the reaction of acetylcysteine with a brominated cyclohexadienyl compound under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3,4-Premercapturic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Substitution: The bromine atom in the cyclohexadienyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Premercapturic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3,4-Premercapturic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, altering cellular signaling pathways, or interacting with other biomolecules. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
3,4-Premercapturic acid can be compared with other similar compounds, such as:
N-Acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of various medical conditions.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: A metabolite of acrylamide with different chemical properties and biological activities.
The uniqueness of this compound lies in its brominated cyclohexadienyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
134958-24-0 |
|---|---|
Fórmula molecular |
C11H14BrNO4S |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
Clave InChI |
ZQHJIBWLHAGDPQ-IDKOKCKLSA-N |
SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Sinónimos |
3,4-premercapturic acid 3-S-premercapturic acid N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















